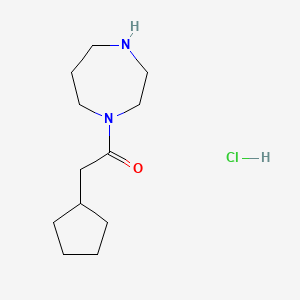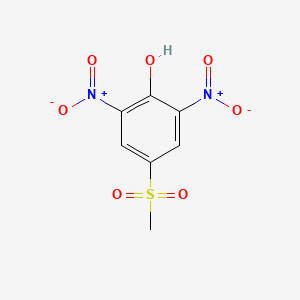
4-Methanesulfonyl-2,6-dinitrophenol
説明
科学的研究の応用
-
Electrocatalysis of 2,6-Dinitrophenol
- Field : Chemistry, specifically electrocatalysis .
- Application : A reliable 2,6-dinitrophenol (2,6-DNP) sensor probe was developed .
- Method : The probe was created by applying differential pulse voltammetry (DPV) using a glassy carbon electrode (GCE) decorated with a wet-chemically prepared PbO-doped ZnO microstructures’ (MSs) electro-catalyst .
- Results : The sensitivity of the proposed 2,6-DNP sensor probe obtained from the slope of the calibration curve as well as dynamic range for 2,6-DNP detection were found as 32.1867 µAµM −1 cm −2 and 3.23~16.67 µM, respectively .
-
Removal of 2,4-Dinitrophenol
- Field : Environmental Science .
- Application : A Molecularly Imprinted Polymer (MIP) membrane was synthesized for the removal of 2,4-dinitrophenol (2,4-DNP) from aqueous solution .
- Method : The MIP membrane was prepared by bulk polymerization in acetonitrile using 2,4-dinitrophenol, acrylamide, ethylene glycol dimethacrylate, and benzoyl peroxide, as the template, functional monomer, cross-linker, and initiator, respectively .
- Results : The MIP membrane showed selective sorption capability towards 2,4-DNP over other potential interferences .
-
Electrocatalysis of 2,6-Dinitrophenol with Silver Nanoparticle-Decorated Chitosan/SrSnO3 Nanocomposites
- Field : Biosensors .
- Application : An efficient electrochemical sensor for 2,6-dinitrophenol was developed .
- Method : The sensor was created using silver nanoparticle-decorated Chitosan/SrSnO3 nanocomposites. The nanocomposites were prepared using an ultrasonication technique followed by a photoreduction technique .
- Results : The sensor exhibited significant nonlinear pharmacokinetics, which were attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney .
-
Weight Loss Drug
- Field : Pharmacology .
- Application : 2,4-Dinitrophenol (DNP) was used as a weight loss drug in the early 20th century .
- Method : DNP acts as an oxidative phosphorylation uncoupling agent, causing the rapid loss of ATP as heat, leading to increased basal metabolic rate .
- Results : Despite its effectiveness in weight loss, DNP was banned due to severe toxicities associated with the compound .
-
Industrial Uses
- Field : Industrial Chemistry .
- Application : 2,4-Dinitrophenol has been used in the manufacturing of dyes, picric acid, picramic acid, wood preservatives, explosives, pH indicators, and photographic developers .
- Method : The specific methods of application vary depending on the specific use .
- Results : The results of these applications are diverse and depend on the specific use .
-
Electrocatalysis of 2,6-Dinitrophenol with Silver Nanoparticle-Decorated Chitosan/SrSnO3 Nanocomposites
- Field : Biosensors .
- Application : An efficient electrochemical sensor for 2,6-dinitrophenol was developed .
- Method : The sensor was created using silver nanoparticle-decorated Chitosan/SrSnO3 nanocomposites. The nanocomposites were prepared using an ultrasonication technique followed by a photoreduction technique .
- Results : The sensor exhibited significant nonlinear pharmacokinetics, which were attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney .
-
Pharmacokinetic Model for 2,4-Dinitrophenol
- Field : Pharmacokinetics .
- Application : A physiologically-based pharmacokinetic model for 2,4-dinitrophenol was developed .
- Method : The model was developed to investigate the whole body disposition of DNP in order to understand the relationship between the pharmacokinetics, efficacy, and toxicity in the C57BL/6J diet-induced obese mouse model .
- Results : DNP exhibits significant nonlinear pharmacokinetics, which were attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney .
-
Industrial Uses
- Field : Industrial Chemistry .
- Application : 2,4-Dinitrophenol has been used as an antiseptic and as a non-selective bioaccumulating pesticide .
- Method : The specific methods of application vary depending on the specific use .
- Results : The results of these applications are diverse and depend on the specific use .
Safety And Hazards
特性
IUPAC Name |
4-methylsulfonyl-2,6-dinitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O7S/c1-17(15,16)4-2-5(8(11)12)7(10)6(3-4)9(13)14/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCYCIVHWRROCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methanesulfonyl-2,6-dinitrophenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{[3-(Aminomethyl)phenyl]methyl}pyrrolidin-2-one hydrochloride](/img/structure/B1523731.png)
![2-[4-(Aminomethyl)phenoxy]acetonitrile hydrochloride](/img/structure/B1523733.png)
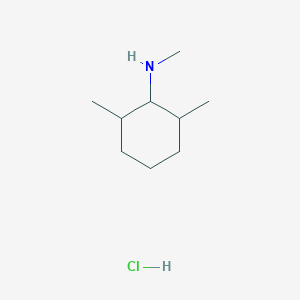
![2-[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride](/img/structure/B1523735.png)
![2-[4-(aminomethyl)phenoxy]-N-(4-chlorophenyl)acetamide hydrochloride](/img/structure/B1523736.png)
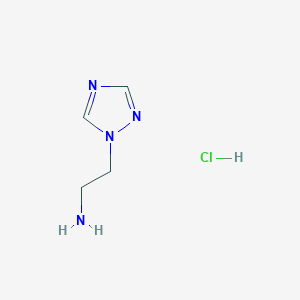
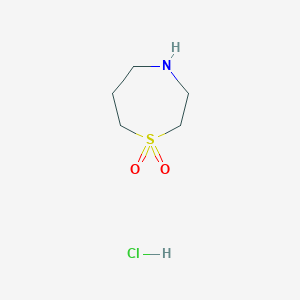
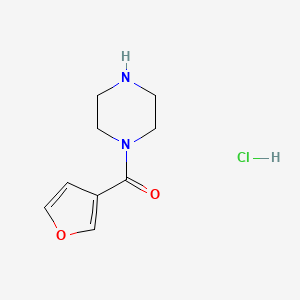
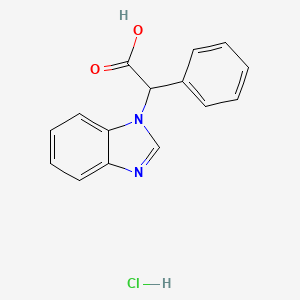
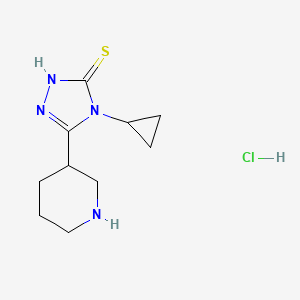
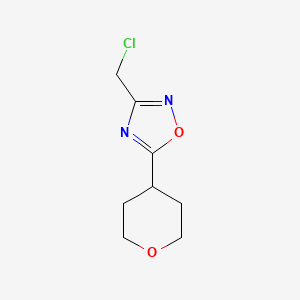
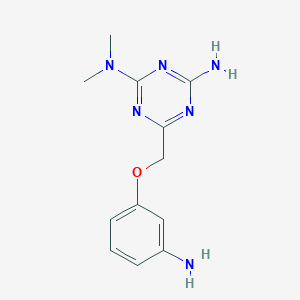
![2-{1,4,6-trimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid](/img/structure/B1523753.png)
